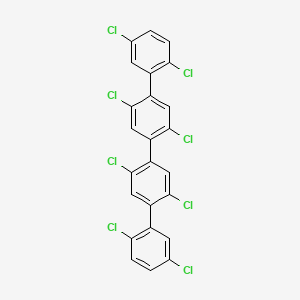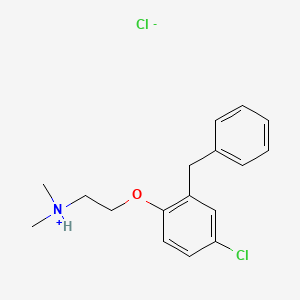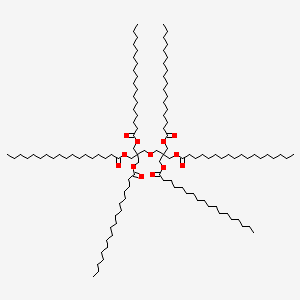
Dipentaerythritol hexastearate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipentaerythritol hexastearate is a chemical compound derived from dipentaerythritol and stearic acid. It is known for its unique properties, including its high melting point and excellent lubricating characteristics. This compound is widely used in various industrial applications, particularly in the production of lubricants, coatings, and plasticizers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dipentaerythritol hexastearate is synthesized through the esterification of dipentaerythritol with stearic acid. The reaction typically involves heating dipentaerythritol and stearic acid in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include temperatures ranging from 150°C to 200°C and reaction times of several hours to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, dipentaerythritol and stearic acid, are mixed in reactors equipped with heating and stirring mechanisms. The reaction is carried out under controlled conditions to optimize yield and purity. After the reaction, the product is purified through processes such as distillation or crystallization to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Dipentaerythritol hexastearate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the breakdown of the ester bonds and the formation of dipentaerythritol and stearic acid .
Common Reagents and Conditions
Esterification: Stearic acid, sulfuric acid (catalyst), temperatures of 150°C to 200°C.
Hydrolysis: Water, acidic or basic conditions, moderate temperatures.
Major Products Formed
Esterification: this compound.
Hydrolysis: Dipentaerythritol, stearic acid.
Applications De Recherche Scientifique
Dipentaerythritol hexastearate has a wide range of applications in scientific research and industry:
Mécanisme D'action
The mechanism of action of dipentaerythritol hexastearate is primarily related to its lubricating properties. The compound forms a thin, stable film on surfaces, reducing friction and wear. This is achieved through the interaction of the ester groups with the surface, creating a barrier that prevents direct contact between moving parts .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentaerythritol tetranitrate: Known for its explosive properties and used in the production of plastic explosives.
Dipentaerythritol: Used in the production of polyesters, polyethers, and polyurethanes.
Uniqueness
Dipentaerythritol hexastearate stands out due to its excellent lubricating properties and high thermal stability. Unlike pentaerythritol tetranitrate, which is primarily used for its explosive characteristics, this compound is valued for its industrial applications in lubricants and coatings .
Propriétés
Numéro CAS |
70969-57-2 |
|---|---|
Formule moléculaire |
C118H226O13 |
Poids moléculaire |
1853.0 g/mol |
Nom IUPAC |
[3-octadecanoyloxy-2-[[3-octadecanoyloxy-2,2-bis(octadecanoyloxymethyl)propoxy]methyl]-2-(octadecanoyloxymethyl)propyl] octadecanoate |
InChI |
InChI=1S/C118H226O13/c1-7-13-19-25-31-37-43-49-55-61-67-73-79-85-91-97-111(119)126-105-117(106-127-112(120)98-92-86-80-74-68-62-56-50-44-38-32-26-20-14-8-2,107-128-113(121)99-93-87-81-75-69-63-57-51-45-39-33-27-21-15-9-3)103-125-104-118(108-129-114(122)100-94-88-82-76-70-64-58-52-46-40-34-28-22-16-10-4,109-130-115(123)101-95-89-83-77-71-65-59-53-47-41-35-29-23-17-11-5)110-131-116(124)102-96-90-84-78-72-66-60-54-48-42-36-30-24-18-12-6/h7-110H2,1-6H3 |
Clé InChI |
IQXDUKXUDQPOBC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC(COCC(COC(=O)CCCCCCCCCCCCCCCCC)(COC(=O)CCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCC)(COC(=O)CCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCC |
Description physique |
Dry Powder |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


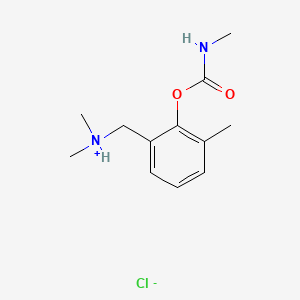
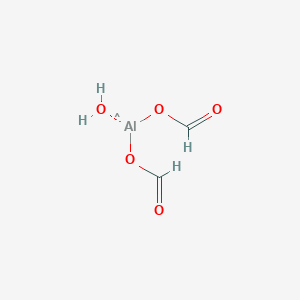
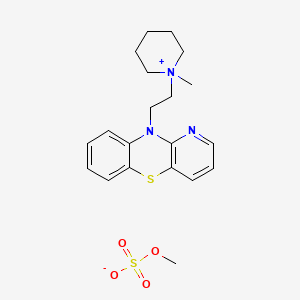
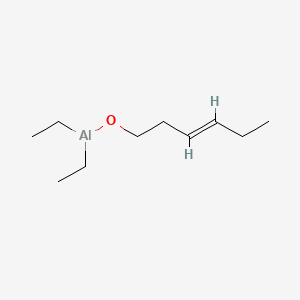
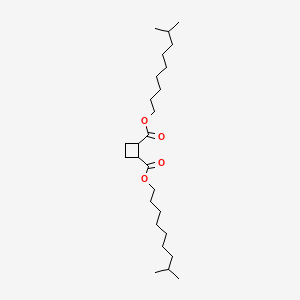
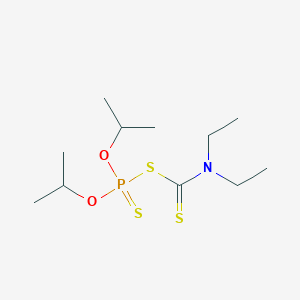
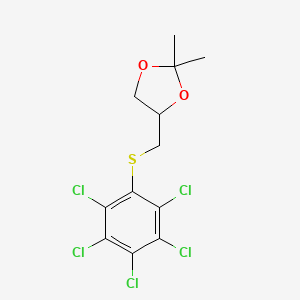
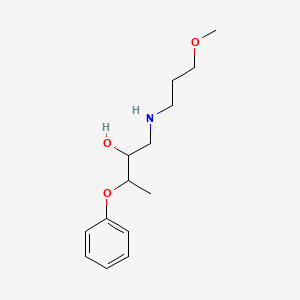

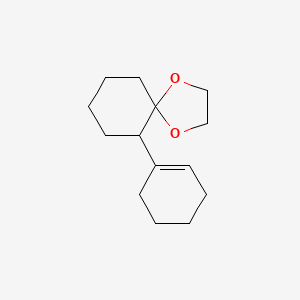
![[amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1H-indol-2-yl)ethyl]azanium;sulfate](/img/structure/B13767463.png)
